molecular formula C11H14 B12524929 7-Methylidene-1,2,3,3a,6,7-hexahydroazulene CAS No. 652158-64-0

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene

Cat. No.: B12524929
CAS No.: 652158-64-0
M. Wt: 146.23 g/mol
InChI Key: CMFHWLOMAOKHTD-UHFFFAOYSA-N
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Description

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene is a synthetic intermediate based on the azulene scaffold, a non-benzenoid bicyclic structure known for its unique chemical properties and stability derived from its tropylium-cyclopentadienyl resonance . This partially hydrogenated derivative features a reactive methylidene group, making it a valuable building block for organic synthesis and materials science research. Azulene and its derivatives are subjects of interest in the development of novel electrochromic materials and nonlinear optical applications due to their distinct electronic characteristics . The specific research value and mechanism of action of this particular hexahydroazulene derivative are areas of active investigation, with its potential applications determined by its functionalization. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652158-64-0

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

7-methylidene-2,3,3a,6-tetrahydro-1H-azulene

InChI

InChI=1S/C11H14/c1-9-4-2-5-10-6-3-7-11(10)8-9/h2,5,8,10H,1,3-4,6-7H2

InChI Key

CMFHWLOMAOKHTD-UHFFFAOYSA-N

Canonical SMILES

C=C1CC=CC2CCCC2=C1

Origin of Product

United States

Preparation Methods

Metal-Catalyzed [5+2] Cycloaddition

The intramolecular [5+2] cycloaddition of vinylcyclopropanes and alkynes has emerged as a powerful method for constructing the hydroazulene framework. This approach, pioneered by Wender and Trost, enables simultaneous formation of the seven-membered ring and the quaternary carbon center at C10.

Rhodium-Catalyzed Cycloaddition

A linear precursor containing a vinylcyclopropane and alkyne moiety undergoes cyclization in the presence of rhodium catalysts such as [Rh(CO)₂Cl]₂. For example, substrate 16 (derived from 2-acetyl-butyrolactone in seven steps) cyclizes at 80°C in toluene to yield the polyhydroazulene core with >90% diastereoselectivity. Key advantages include:

  • High stereocontrol : The rhodium catalyst minimizes competing C–H insertion pathways.
  • Functional group tolerance : PMB-protected intermediates remain stable under reaction conditions.

Ruthenium-Catalyzed Variants

While Ru catalysts (e.g., CpRu(COD)Cl) initially showed promise, steric hindrance from the C10 substituent limits their utility. Model studies revealed <20% conversion for substrates bearing tertiary alcohols at C10, prompting a shift to post-cyclization functionalization strategies.

Thermal Cyclization via Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis of cyclic enynes provides direct access to hexahydroazulenes through concerted [4π+6π] electrocyclic mechanisms.

Cyclodec-1-en-6-yne as Precursor

Heating cyclodec-1-en-6-yne (3 ) at 500°C under reduced pressure (0.01 mmHg) generates three isomeric hexahydroazulenes (1k , 1c , 1' ) in a combined 68% yield. The reaction proceeds via:

  • Ring contraction : Formation of a bicyclic diradical intermediate.
  • Hydrogen migration : Stabilization through 1,5-sigmatropic shifts.

Comparative Analysis of Thermal Pathways

Substrate Conditions Products Yield (%)
Cyclodecyne (2 ) 450°C, 0.1 mmHg 1,2,9-Decatriene (9 ) 83
Cyclodec-1-en-6-yne (3 ) 500°C, 0.01 mmHg 1k (32%), 1c (24%), 1' (12%) 68

The presence of the enyne moiety in 3 directs reactivity toward hexahydroazulenes rather than linear trienes, underscoring the role of conjugation in stabilizing transition states.

Radical-Mediated Cyclization

Radical cascade reactions offer an alternative route to install the methylidene group and seven-membered ring simultaneously.

Tin Hydride-Promoted Cyclizations

Treatment of selenoether 41 with Bu₃SnH and azobis(dicyclohexylcarbonitrile) (42 ) in benzene at 70°C induces a 5- exo-trig radical cyclization, affording 43 in 85% yield. Critical parameters include:

  • Initiator loading : 2.0 equiv 42 ensures complete conversion.
  • Temperature control : Lower temperatures (70°C vs. reflux) suppress benzylic hydrogen abstraction side reactions.

Isomerization Post-Cyclization

The initial product 44 (a 1,4-diene) isomerizes to the conjugated 1,3-diene 43 upon treatment with DBU, enhancing thermodynamic stability. This step highlights the importance of late-stage olefin adjustments in achieving the desired substitution pattern.

Photoinduced Intramolecular Cyclization

Recent advances in photoredox catalysis enable efficient construction of the hydroazulene core under mild conditions.

α-Cyclopropyl Dienone Cyclization

Irradiation of α-cyclopropyl dienone 20 (λ = 300 nm) in acetonitrile induces a Norrish-type II hydrogen abstraction, forming a biradical that undergoes 6- endo cyclization. Subsequent thermal 1,5-hydrogen migration at 80°C yields the-tetracyclic framework with 73% efficiency.

Stereochemical Outcomes

DFT calculations reveal that the exo transition state (ΔG‡ = 18.2 kcal/mol) is favored over the endo pathway (ΔG‡ = 21.7 kcal/mol) due to reduced steric clash between the cyclopropane and dienone moieties.

Dieckmann Condensation Strategies

Intramolecular ester condensations provide access to functionalized hydroazulenes through ring-enlargement.

Bicyclic Lactone Substrates

Heating bicyclic lactone 15 with NaOMe in methanol triggers a Dieckmann condensation, forming the hydroazulene ketone 16 in 78% yield. The reaction proceeds via:

  • Enolate formation : Deprotonation at C4.
  • 6- endo-trig cyclization : Closure of the seven-membered ring.

Application in Natural Product Synthesis

This method proved pivotal in the total synthesis of (−)-dendroside C aglycon, where the hydroazulene core was elaborated into a 1,4,5-tri- cis-guaiane skeleton via carbene-mediated cyclopropanation.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Typical Yield (%)
[5+2] Cycloaddition Atom economy, stereocontrol Requires specialized metal catalysts 62–85
FVP No catalysts, scalable High-energy conditions 68
Radical Cyclization Functional group tolerance Stoichiometric tin reagents 70–85
Photochemical Mild conditions, stereoselectivity Substrate-specific 73
Dieckmann Condensation Compatibility with esters Limited to lactone precursors 78

Chemical Reactions Analysis

Types of Reactions

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methylidene-1,2,3,3a,6,7-hexahydroazulene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 7-methylidene-1,2,3,3a,6,7-hexahydroazulene and related azulene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Key References
This compound 1405-92-1 C₁₅H₂₄ 204.35 Cyclopropane ring, methylidene group
1H-3a,7-Methanoazulene (α-Cedrene derivative) 560-32-7 C₁₅H₂₄ 204.35 Methano bridge, tetramethyl substituents
α-Gurjunene 489-40-7 C₁₅H₂₄ 204.35 Bicyclic sesquiterpene, no cyclopropane
α-Muurolene 31983-22-9 C₁₅H₂₄ 204.35 Tricyclic structure, isolated double bonds
1,4-Dimethyl-7-(propan-2-yl)-hexahydroazulene 111900-51-7 C₁₅H₂₄ 204.35 Isopropyl substituent, fully hydrogenated

Structural Comparisons

Cyclopropane Integration: The target compound features a fused cyclopropane ring, a rarity among azulene derivatives. In contrast, 1H-3a,7-Methanoazulene (CAS 560-32-7) contains a methano bridge (CH₂) instead of a cyclopropane, reducing strain while maintaining a bicyclic framework .

Substituent Variations :

  • The methylidene group (CH₂=) at position 4 in the target compound provides a site for electrophilic or radical additions, absent in fully saturated analogs like 1,4-dimethyl-7-(propan-2-yl)-hexahydroazulene .
  • α-Muurolene (CAS 31983-22-9) and α-Gurjunene (CAS 489-40-7) lack functionalized substituents, relying on isolated double bonds for reactivity .

Physicochemical Properties

  • Molecular Weight : All compounds share the same molecular formula (C₁₅H₂₄) and weight (204.35 g/mol), but structural differences lead to divergent properties.
  • Volatility: Cyclopropane-containing derivatives (e.g., the target compound) may exhibit lower volatility due to increased rigidity, whereas methano-bridged analogs like 1H-3a,7-Methanoazulene are more volatile, as evidenced by gas chromatography retention data .
  • Solubility : The methylidene group in the target compound could enhance polarity slightly, improving solubility in polar solvents compared to fully hydrocarbon-based analogs .

Biological Activity

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene is a compound belonging to the azulene family, known for its unique bicyclic structure and potential biological activities. This article reviews its biological properties, including anti-cancer effects, anti-inflammatory activities, and other pharmacological implications based on recent research findings.

Chemical Structure

The molecular formula of this compound is C10H14C_{10}H_{14}, and its structure features a methylidene group that contributes to its reactivity and biological interactions.

Anti-Cancer Properties

Recent studies have indicated that compounds within the azulene family exhibit significant anti-cancer properties. For instance:

  • Mechanism of Action : Research has shown that azulene derivatives can induce apoptosis in various cancer cell lines. This process involves the release of cytochrome C and activation of caspases, leading to programmed cell death. Specific pathways include:
    • Caspase Activation : In human melanoma cells treated with azulene derivatives, caspase-3 and caspase-9 were activated, suggesting a mitochondrial pathway of apoptosis .
    • Cell Cycle Arrest : Studies have reported G1 phase arrest in cancer cells treated with these compounds due to alterations in cyclin D and cyclin-dependent kinase (CDK) levels .

Anti-Inflammatory Effects

Azulene compounds have also demonstrated anti-inflammatory properties:

  • Inhibition of Cytokines : In vitro studies suggest that azulene derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This inhibition is linked to the suppression of signaling pathways involving STAT3 and NF-kB .

Antioxidant Activity

The antioxidant capacity of azulene compounds has been noted in several studies:

  • Free Radical Scavenging : Azulenes can scavenge free radicals effectively due to their conjugated double bond system. This activity contributes to their protective effects against oxidative stress-related diseases .

Case Studies

StudyFindings
Su et al. (2024)Demonstrated that treatment with azulene derivatives led to significant apoptosis in LNCaP prostate cancer cells through caspase activation and p53 pathway modulation .
Zhang et al. (2023)Reported that this compound exhibited potent anti-inflammatory effects by inhibiting IL-6 signaling in Hep3B cells .
Lee et al. (2024)Found that azulene compounds induced G1 phase arrest in HeLa cells through upregulation of CDK inhibitors .

Pharmacological Implications

The diverse biological activities associated with this compound suggest its potential use in therapeutic applications:

  • Cancer Therapy : Given its ability to induce apoptosis and inhibit cancer cell proliferation, this compound may be explored as a chemotherapeutic agent.
  • Anti-inflammatory Drugs : Its capacity to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.

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